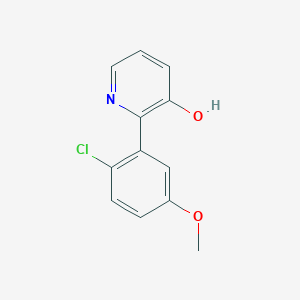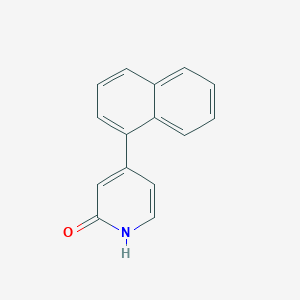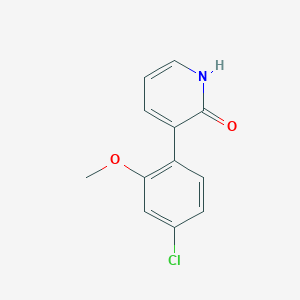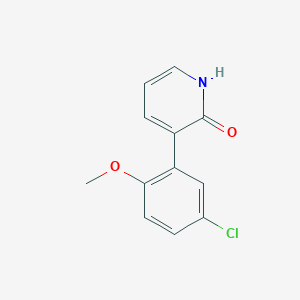
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% (6-CMPH-2H) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyridine and is a white crystalline solid with a molecular weight of 214.6 g/mol. 6-CMPH-2H has been found to have a number of interesting properties, including a high solubility in water, a high melting point, and a low vapor pressure. Additionally, 6-CMPH-2H is relatively stable, making it suitable for use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of other compounds, such as the antifungal agent clotrimazole and the antiviral drug acyclovir. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of various drugs, including the anti-inflammatory drug naproxen and the anti-epileptic drug pregabalin. Furthermore, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential use in the treatment of certain types of cancer, as well as its potential use as an insecticide.
Wirkmechanismus
The exact mechanism of action of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 and phospholipase A2. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to interfere with the activity of certain proteins, such as the epidermal growth factor receptor and the nuclear factor-κB.
Biochemical and Physiological Effects
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin-1, and interleukin-6. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been found to have anti-angiogenic and anti-tumor effects, as well as anti-oxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. It is relatively stable, has a high solubility in water, and has a high melting point, making it suitable for use in a variety of experiments. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and can be easily synthesized from readily available materials. However, the compound can be toxic if ingested and should be handled with care.
Zukünftige Richtungen
The potential applications of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are numerous and there are a number of future directions for research. These include further study of the compound’s mechanism of action, its potential use in the treatment of various diseases, and its potential use as an insecticide. Additionally, further research could be conducted into the compound’s use in the synthesis of other compounds, such as drugs and agrochemicals. Finally, further research could be conducted into the compound’s potential use in the synthesis of polymers and other materials.
Synthesemethoden
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with 2-hydroxy-3-chloropyridine in the presence of an acid catalyst. This reaction yields a compound known as 6-chloro-2-hydroxy-3-methoxypyridine, which is then reacted with anhydrous sodium acetate to produce 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. The reaction is carried out in aqueous media at a temperature of 80°C for 4 hours.
Eigenschaften
IUPAC Name |
6-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-7-8(13)5-6-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTICCYAQYZDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683005 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111114-82-9 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367785.png)








